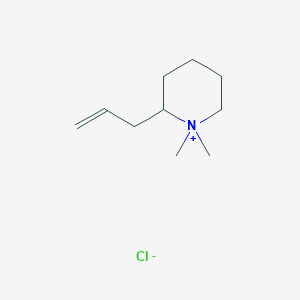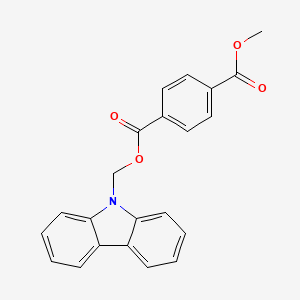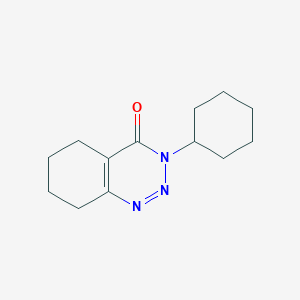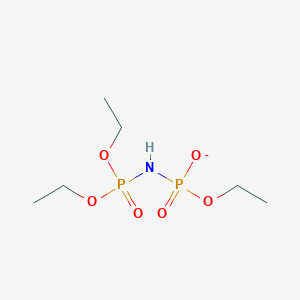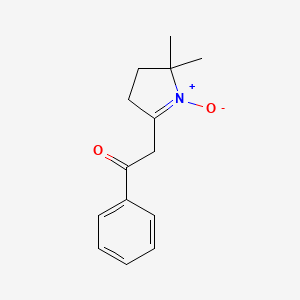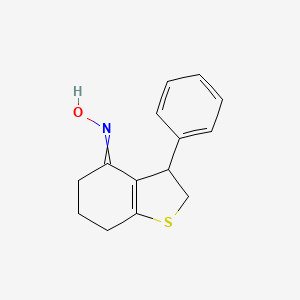
N-(3-Phenyl-3,5,6,7-tetrahydro-1-benzothiophen-4(2H)-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenyl-3,5,6,7-tetrahydro-1-benzothiophen-4(2H)-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-3,5,6,7-tetrahydro-1-benzothiophen-4(2H)-ylidene)hydroxylamine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and benzene derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.
Formation of the Ylidene Group: The ylidene group can be introduced through condensation reactions involving appropriate aldehydes or ketones.
Hydroxylamine Introduction: The hydroxylamine group can be introduced through nucleophilic substitution reactions involving hydroxylamine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenyl-3,5,6,7-tetrahydro-1-benzothiophen-4(2H)-ylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may have applications in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(3-Phenyl-3,5,6,7-tetrahydro-1-benzothiophen-4(2H)-ylidene)hydroxylamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, which lacks the phenyl and hydroxylamine groups.
Phenylbenzothiophene: A derivative with a phenyl group but lacking the hydroxylamine group.
Hydroxylamine Derivatives: Compounds containing the hydroxylamine group but lacking the benzothiophene core.
Uniqueness
N-(3-Phenyl-3,5,6,7-tetrahydro-1-benzothiophen-4(2H)-ylidene)hydroxylamine is unique due to the combination of the benzothiophene core, phenyl group, and hydroxylamine group. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
CAS No. |
61988-91-8 |
|---|---|
Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
N-(3-phenyl-3,5,6,7-tetrahydro-2H-1-benzothiophen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C14H15NOS/c16-15-12-7-4-8-13-14(12)11(9-17-13)10-5-2-1-3-6-10/h1-3,5-6,11,16H,4,7-9H2 |
InChI Key |
FDVXXKCJMLBEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CS2)C3=CC=CC=C3)C(=NO)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


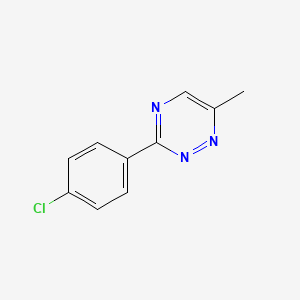
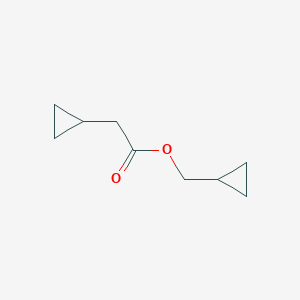
![Ethoxy[(2-hydroxyphenyl)methyl]oxophosphanium](/img/structure/B14556974.png)
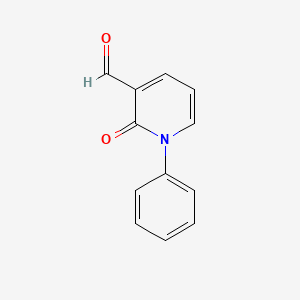
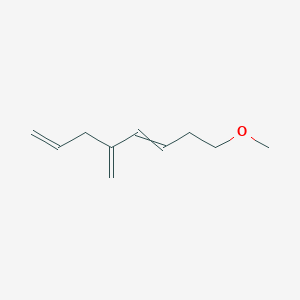
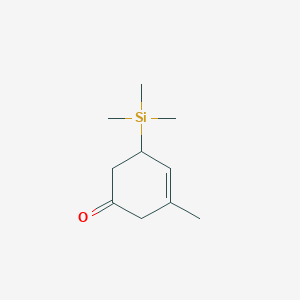
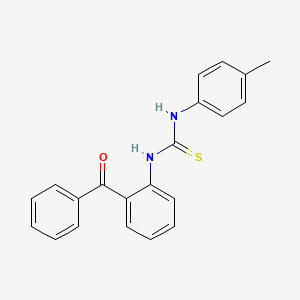
![N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine](/img/structure/B14557003.png)
![2-{[(4-Methoxyphenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14557010.png)
